磷酸铵钴(II)一水合物

描述

Ammonium cobalt(II) phosphate monohydrate is a chemical compound that exhibits polymorphism and is part of a family of compounds that include alkali and ammonium cobalt and zinc phosphates. These compounds are of interest due to their thermal behavior, relative stabilities, and enthalpies of formation, which have implications for their potential applications in various fields, including materials science and catalysis .

Synthesis Analysis

The synthesis of ammonium cobalt(II) phosphate monohydrate and related compounds has been achieved through different methods, including solid-state reactions at low temperatures . The solvothermal synthesis method has also been employed to create structurally related compounds, such as the first ammonium cobalt gallium phosphate hydrate . These methods allow for the formation of crystalline materials that can be characterized using techniques such as X-ray diffraction.

Molecular Structure Analysis

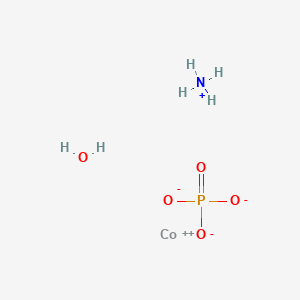

The molecular structure of ammonium cobalt(II) phosphate monohydrate is characterized by the presence of CoO6 octahedra and PO4 tetrahedra. The arrangement of these polyhedra forms a three-dimensional framework that can accommodate NH4+ cations within its channels . The crystal structure can vary with composition, as seen in the series of ammonium–cobalt–nickel phosphates, where the space group changes as a function of the nickel content .

Chemical Reactions Analysis

The chemical reactivity of ammonium cobalt(II) phosphate monohydrate can be inferred from studies on related compounds. For instance, the enthalpies of formation from oxides and the acid-base interactions of cobalt and zinc phosphates have been studied, showing that these compounds have more exothermic enthalpies of formation compared to aluminosilicates due to stronger acid-base interactions . This suggests that ammonium cobalt(II) phosphate monohydrate may also exhibit significant reactivity in acid-base related reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium cobalt(II) phosphate monohydrate are closely related to its structure and composition. The compound's thermal stability and enthalpy of formation have been studied using calorimetric techniques, revealing insights into its energetic stability . Magnetic measurements of related compounds, such as ammonium–cobalt–nickel phosphates, have shown antiferromagnetic behavior, with Neel temperatures varying with composition . These properties are crucial for understanding the potential applications of ammonium cobalt(II) phosphate monohydrate in areas such as magnetism and materials science.

科学研究应用

光催化

- 光催化3D结构的形成:磷酸铵钴(II)有助于合成Co3O4的独特3D结构,用于光催化。这些结构由数百个小纳米片堆叠而成,表现出显著的光催化性能 (Kou, Bennett-Stamper, & Varma, 2011).

金属萃取

- 钴萃取机理:研究探索了从硫酸铵溶液中萃取钴(II)的机理,阐明了金属离子萃取过程中复杂的相互作用和机理 (Ashbrook, 1972).

土壤科学

- 土壤中磷酸盐的测量:已经研究了使用钴电极测量土壤提取物中磷酸盐的方法。该方法为环境和土壤科学中的灵敏和准确检测提供了一种简单、稳健的解决方案 (Engblom, 1999).

电化学

- 用于磷酸盐检测的钴电极:磷酸盐敏感钴电极的开发证明了其在检测土壤提取物中正磷酸根离子的有效性。这一进展对于在各种环境基质中原位测量磷酸盐至关重要 (Ebuele et al., 2018).

环境科学

- 电催化和氮转化:磷酸铵钴(II)在电催化中发挥作用,特别是在氮氧化物的转化中。磷酸盐缓冲液的存在有助于亚硝酸盐有效还原为铵盐,展示了环境修复和能源应用的潜力 (Braley et al., 2022).

能量储存

- 超级电容器:包括磷酸铵钴(II)在内的金属磷酸盐正在成为超级电容器的有前途的材料。它们的环保和低成本等特性使其适用于高性能储能应用 (Li et al., 2018).

纳米技术

- 纳米结构合成:该材料有助于创建各种纳米结构,如花状磷酸钴和片状磷酸铵钴。这些纳米结构在纳米技术和材料科学中具有潜在应用 (Badsar & Edrissi, 2010).

光伏研究

- 水氧化增强:用磷酸钴改性纳米晶TiO2薄膜显着提高了它们的光电化学水氧化活性。这在太阳能转化和制氢方面具有重要意义 (Liu et al., 2013).

安全和危害

未来方向

Cobalt phosphates, including Ammonium cobalt(II) phosphate monohydrate, have various physical performances in relation to their structures . They have promising fields for various applications such as electrical, electrochemical, magnetic, and catalytic processes . The introduction of monovalent ions into metallophosphates can lead to materials with interesting properties . The development of new materials that could potentially be ionic conductors or ion exchangers has led to the examination of the Co-P-O and A-Co-P-O crystallographic systems . The present system comprising only abundant elements contributes toward the development of cost-efficient solar HER to achieve sustainable development .

属性

IUPAC Name |

azanium;cobalt(2+);phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSIYUITZYKGRY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.[O-]P(=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648452 | |

| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium cobalt(II) phosphate monohydrate | |

CAS RN |

16827-96-6 | |

| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)